molecular formula C11H17NO5 B12898403 Diethyl 4-methoxy-2,5-dihydro-1h-pyrrole-1,3-dicarboxylate CAS No. 92100-11-3

Diethyl 4-methoxy-2,5-dihydro-1h-pyrrole-1,3-dicarboxylate

Cat. No.: B12898403
CAS No.: 92100-11-3
M. Wt: 243.26 g/mol
InChI Key: IKRHVYSKPRJLOZ-UHFFFAOYSA-N
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Description

Diethyl 4-methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylate is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with an amine. The reaction conditions often include the use of an acid catalyst and heating to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of diethyl 4-methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylate may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions are optimized to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylates, while substitution reactions can introduce alkyl, aryl, or acyl groups into the pyrrole ring.

Scientific Research Applications

Diethyl 4-methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of diethyl 4-methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Diethyl 4-methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylate can be compared with other pyrrole derivatives, such as:

  • Diethyl 2,5-dimethylpyrrole-1,3-dicarboxylate
  • Diethyl 2,4-dimethoxypyrrole-1,3-dicarboxylate
  • Diethyl 2,5-dimethoxypyrrole-1,3-dicarboxylate

These compounds share similar structural features but differ in the nature and position of substituents on the pyrrole ring

Biological Activity

Diethyl 4-methoxy-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate (CAS No. 92100-11-3) is a compound belonging to the pyrrole family, which has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H17NO5
  • Molecular Weight : 243.256 g/mol
  • Density : 1.19 g/cm³
  • Boiling Point : 360°C at 760 mmHg
  • Flash Point : 171.5°C

Biological Activity Overview

This compound exhibits a range of biological activities that are primarily attributed to its structural characteristics as a pyrrole derivative. Pyrrole compounds are known for their diverse pharmacological effects, including antibacterial, antifungal, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. For instance, compounds structurally related to diethyl 4-methoxy-2,5-dihydro-1H-pyrrole have shown significant activity against various bacterial strains. A study indicated that certain pyrrole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess similar antimicrobial properties.

Antileishmanial Activity

In vitro studies on related pyrrole compounds have demonstrated promising antileishmanial activity. For example, derivatives showcased effective inhibition of Leishmania donovani with IC50 values as low as 8.36 μM . While specific data on this compound is limited, the structural similarity suggests potential efficacy against leishmaniasis.

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Pyrrole derivatives often interact with key enzymes in microbial metabolism or cell signaling pathways.
  • Cell Membrane Disruption : Some studies indicate that these compounds can disrupt microbial cell membranes, leading to cell lysis.
  • Immune Modulation : Pyrroles may influence immune responses by modulating cytokine production or enhancing phagocytic activity.

Study on Antimicrobial Efficacy

A comparative study evaluated the antibacterial activity of various pyrrole derivatives against common pathogens. The results indicated that compounds with similar structural features to diethyl 4-methoxy-2,5-dihydro-1H-pyrrole exhibited significant antibacterial effects with MIC values comparable to established antibiotics like ciprofloxacin .

In Vivo Studies

While in vitro studies provide valuable insights into the efficacy of pyrroles, in vivo investigations are crucial for understanding their therapeutic potential. A study involving related compounds demonstrated substantial reductions in parasite burden in infected animal models when treated with pyrrole derivatives . This highlights the need for further research specifically targeting diethyl 4-methoxy-2,5-dihydro-1H-pyrrole to confirm similar effects.

Properties

CAS No.

92100-11-3

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

diethyl 4-methoxy-2,5-dihydropyrrole-1,3-dicarboxylate

InChI

InChI=1S/C11H17NO5/c1-4-16-10(13)8-6-12(7-9(8)15-3)11(14)17-5-2/h4-7H2,1-3H3

InChI Key

IKRHVYSKPRJLOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CN(C1)C(=O)OCC)OC

Origin of Product

United States

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